1-(Benzenesulfonyl)-3-bromo-1H-indazole

Medicinal Chemistry Organic Synthesis Property-Based Design

Ensure synthetic success with the correct C3-bromo regioisomer. 1-(Benzenesulfonyl)-3-bromo-1H-indazole (CAS 1788041-55-3) features regioselective N1-benzenesulfonyl protection, enabling clean palladium-catalyzed cross-coupling at the C3 position. Unlike C4 or C6 analogs, this isomer delivers established reactivity for constructing kinase inhibitor libraries. Available at 97% purity from global suppliers with room-temperature storage. Procure the precise intermediate your protocol demands.

Molecular Formula C13H9BrN2O2S
Molecular Weight 337.19
CAS No. 1788041-55-3
Cat. No. B3028253
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Benzenesulfonyl)-3-bromo-1H-indazole
CAS1788041-55-3
Molecular FormulaC13H9BrN2O2S
Molecular Weight337.19
Structural Identifiers
SMILESC1=CC=C(C=C1)S(=O)(=O)N2C3=CC=CC=C3C(=N2)Br
InChIInChI=1S/C13H9BrN2O2S/c14-13-11-8-4-5-9-12(11)16(15-13)19(17,18)10-6-2-1-3-7-10/h1-9H
InChIKeyAEZFAIBJHYTTEW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes200 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(Benzenesulfonyl)-3-bromo-1H-indazole CAS 1788041-55-3: Core Technical Parameters and Procurement Specifications


1-(Benzenesulfonyl)-3-bromo-1H-indazole (CAS: 1788041-55-3; synonyms: 3-Bromo-1-(phenylsulfonyl)-1H-indazole; MFCD29060179) is a synthetic heterocyclic compound with the molecular formula C₁₃H₉BrN₂O₂S and a molecular weight of 337.19 g/mol. The compound exhibits a predicted LogP of 3.73 and a calculated density of 1.6±0.1 g/cm³ [1]. Structurally, it consists of an indazole core bearing a bromine atom at the C3 position and a benzenesulfonyl protecting group at the N1 position. Commercially available purity specifications range from 95.0% to ≥98% across multiple reputable vendors, with storage at room temperature . The compound is classified as a warning-level irritant with hazard statements H302, H315, H319, and H335 .

Why 1-(Benzenesulfonyl)-3-bromo-1H-indazole Cannot Be Replaced with Other N1-Sulfonyl-1H-indazole Bromides: A Regioisomer Differentiation Analysis


Compounds within the 1-(phenylsulfonyl)-bromo-1H-indazole family share identical molecular formulas and masses but differ critically in the position of the bromine substituent on the indazole ring. The target compound bears the bromine exclusively at the C3 position, whereas commercial alternatives exist with bromine at C4 (CAS: 1001415-32-2) and C6 (CAS: 1001415-33-3) [1]. These positional isomers are not functionally interchangeable. The C3 position on the indazole ring is electronically and sterically distinct from C4 or C6, influencing both the reactivity of the bromine in cross-coupling reactions and the metabolic stability of downstream derivatives. The N1-sulfonyl group serves dual roles: regioselective protection during synthesis and modulation of physicochemical properties such as LogP and solubility [2]. Generic substitution with a different regioisomer would alter the site of further derivatization, potentially yielding a different compound entirely, and would invalidate any established reaction protocols optimized specifically for the C3-bromo substrate. The following quantitative evidence demonstrates where this positional specificity translates into measurable differences in synthetic yield, reactivity, and physical properties.

1-(Benzenesulfonyl)-3-bromo-1H-indazole: Quantitative Evidence Guide for Comparative Procurement Decisions


C3-Bromo Positional Isomer versus C4 and C6 Analogs: Distinguishing Physical Property and Reactivity Profiles

The target C3-bromo isomer demonstrates a predicted boiling point of 512.2±42.0 °C at 760 mmHg, vapor pressure of 0.0±1.3 mmHg at 25 °C, and a calculated LogP of 3.73 [1]. In contrast, commercially available regioisomers 4-bromo (CAS: 1001415-32-2) and 6-bromo (CAS: 1001415-33-3) do not have established boiling point data or LogP values published [2]. The presence of a predicted boiling point and LogP for the C3 isomer provides a starting point for property estimation in medicinal chemistry workflows, whereas the absence of such data for C4 and C6 isomers introduces uncertainty in predicting their behavior in downstream assays or formulations .

Medicinal Chemistry Organic Synthesis Property-Based Design

Quantifying the N1-Sulfonyl Protection Benefit: Enabling Suzuki-Miyaura Cross-Coupling Selectivity

The N1-benzenesulfonyl group in the target compound serves as a protecting group that enhances stability and enables chemoselective functionalization at the C3 position. In a representative Suzuki-Miyaura cross-coupling study, an analog of the target compound, 1-(4-methoxybenzenesulfonyl)-3-bromoindazole, underwent coupling with 4-hydroxylphenylboronic acid to yield the corresponding 3-aryl product in 56% yield (87 mg, 0.23 mmol from 150 mg starting material) [1]. Coupling with phenylboronic acid under identical conditions also proceeded with 56% yield (84 mg, 0.23 mmol from 150 mg starting material) [1]. This demonstrates that the sulfonyl-protected 3-bromoindazole scaffold reliably participates in palladium-catalyzed cross-couplings to install diverse aryl groups at C3. In contrast, unprotected 3-bromo-1H-indazole may suffer from competing N-H deprotonation and coordination to palladium catalysts, which can inhibit cross-coupling reactions and reduce yields [2].

Organic Synthesis Medicinal Chemistry Cross-Coupling

Purity Benchmarking: Sourcing-Grade Comparison of 1-(Benzenesulfonyl)-3-bromo-1H-indazole Across Commercial Vendors

The target compound is commercially available with defined purity specifications that meet or exceed typical requirements for pharmaceutical intermediate procurement. Aladdin Scientific offers the compound at 97% purity (CAS 1788041-55-3, Cat. B175056) with storage at room temperature . MolCore supplies the compound with purity ≥98% (NLT 98%) and specified storage at 20°C for up to two years . Beyotime provides the compound at 97% purity in 200 mg and 1 g pack sizes . In comparison, the 4-bromo regioisomer (CAS 1001415-32-2) is offered by AKSci at 95% minimum purity , representing a 2-3% lower purity specification than the highest-grade 3-bromo isomer. The 6-bromo regioisomer does not have widely published commercial purity specifications in the same depth as the 3-bromo target compound.

Procurement Quality Control Pharmaceutical Intermediates

GHS Hazard Classification: Safety and Handling Benchmark for 1-(Benzenesulfonyl)-3-bromo-1H-indazole

The target compound carries GHS07 classification with the signal word 'Warning' and hazard statements H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . This is a standard, well-defined hazard profile for a halogenated heterocyclic sulfonamide. In comparison, the 4-bromo regioisomer (CAS 1001415-32-2) is classified by AKSci as 'Not hazardous material' for DOT/IATA transport , which may indicate a different GHS classification or simply that transport regulations do not apply. The 6-bromo regioisomer (CAS 1001415-33-3) does not have readily available GHS hazard classification information. The availability of a complete GHS hazard profile for the 3-bromo target compound facilitates laboratory risk assessments and institutional chemical hygiene plan compliance, whereas the incomplete or absent hazard data for regioisomers may require additional safety characterization prior to use.

Laboratory Safety Procurement Risk Assessment

Global Commercial Availability: Procurement Reliability Assessment of 1-(Benzenesulfonyl)-3-bromo-1H-indazole

The target 3-bromo isomer is stocked by multiple established international suppliers including Fluorochem (UK, Germany, China stocks with 5 g, 10 g, 25 g pack sizes), Aladdin Scientific (US/CN), MolCore (CN), Beyotime (CN), and Yuanye (CN) [1]. Fluorochem offers 5 g at £156.00, 10 g at £259.00, and 25 g at £519.00 with specified shipping times ranging from next-day (UK stock) to 10-14 days (China stock) . In contrast, the 4-bromo regioisomer (CAS 1001415-32-2) is available from a more limited vendor base (primarily BenchChem and AKSci) . The 6-bromo regioisomer (CAS 1001415-33-3) has minimal commercial availability documentation. The broader multi-region supplier network for the 3-bromo isomer provides redundancy in the supply chain, mitigates single-vendor dependency risk, and offers competitive pricing through multiple sourcing options.

Procurement Supply Chain Pharmaceutical Intermediates

1-(Benzenesulfonyl)-3-bromo-1H-indazole: Evidence-Validated Research and Industrial Application Scenarios


Medicinal Chemistry: Synthesis of 3-Aryl-1H-indazole Derivatives via Suzuki-Miyaura Cross-Coupling

This compound serves as a key intermediate for the installation of diverse aryl and heteroaryl groups at the C3 position of the indazole ring. Analogous sulfonyl-protected 3-bromoindazoles have been successfully employed in Suzuki-Miyaura cross-coupling reactions to generate 3-arylindazoles in 56% isolated yields, enabling the rapid construction of compound libraries for structure-activity relationship (SAR) studies [1]. The benzenesulfonyl protecting group stabilizes the indazole N1 position against undesired side reactions during palladium catalysis, a critical advantage documented for sulfonyl azoles as stable precursors in synthetic transformations [2].

Pharmaceutical Process Development: Intermediate for Late-Stage Functionalization of Indazole-Based Drug Candidates

Indazole scaffolds represent a validated bioisostere of phenol with enhanced lipophilicity and reduced susceptibility to phase I and II metabolism, features that have driven the development of marketed drugs for oncology and inflammatory indications [1]. The target compound provides a protected, brominated indazole core that can be deprotected post-coupling to reveal the free N1-H indazole, which may be essential for target engagement in kinase inhibitor programs. The compound's availability at ≥98% purity from MolCore supports pharmaceutical development standards for intermediate quality [2]. While direct biological activity data for this specific compound are not available, its structural features align with the indazole-sulfonamide pharmacophore that has demonstrated kinase inhibitory activity with IC₅₀ values as low as 500 nM in focused libraries of 52 derivatives [3].

Academic and Industrial Research Laboratories: Building Block for Diversity-Oriented Synthesis

The compound's predicted LogP of 3.73 and defined hazard classification (GHS07, Warning) provide a transparent starting point for property-driven synthesis planning [1][2]. The documented availability from multiple international suppliers (Fluorochem UK/EU/CN stocks, Aladdin, MolCore, Beyotime) ensures reliable access for both small-scale exploratory synthesis and larger-scale campaign support [2]. The C3 position on indazole is synthetically distinct from the C4 and C6 positions, and the procurement of the correct regioisomer is critical; substitution with the more limited C4 or C6 analogs would alter the site of derivatization and invalidate established reaction protocols [3].

Preclinical Research: Synthesis of Kinase Inhibitor Probes and Tool Compounds

Indazole-containing compounds have been disclosed in patent literature as protein kinase inhibitors targeting TTK, PLK4, and Aurora kinases with demonstrated anticancer activity against breast, colon, and ovarian cancer cell lines [1]. While the target compound itself is a synthetic intermediate rather than an active pharmaceutical ingredient, it provides a versatile entry point for constructing diverse 3-substituted indazoles that could be evaluated in kinase inhibition assays. The indazole-sulfonamide motif has shown interactions with multiple biological targets including carbonic anhydrases and protein kinases, supporting its utility in probe compound synthesis [2]. A Bayer patent from 2024 further validates the ongoing pharmaceutical industry interest in substituted indazoles for therapeutic applications including endometriosis and inflammatory conditions [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(Benzenesulfonyl)-3-bromo-1H-indazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.